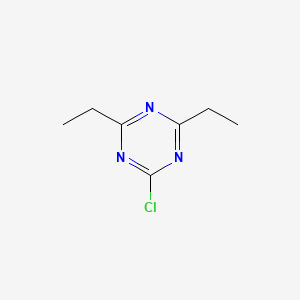

2-Chloro-4,6-diethyl-1,3,5-triazine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H10ClN3 |

|---|---|

Molekulargewicht |

171.63 g/mol |

IUPAC-Name |

2-chloro-4,6-diethyl-1,3,5-triazine |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H2,1-2H3 |

InChI-Schlüssel |

XTLZSQZATHNMBX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC(=NC(=N1)Cl)CC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 4,6 Diethyl 1,3,5 Triazine

Synthesis via Nucleophilic Substitution of Cyanuric Chloride

The most established and widely employed method for synthesizing 2-Chloro-4,6-diethyl-1,3,5-triazine is the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netrsc.org This process takes advantage of the differential reactivity of the three chlorine atoms on the triazine ring, allowing for a controlled, stepwise substitution. nih.gov

Stepwise Mono- and Di-substitution Approaches

The synthesis of this compound, also known as simazine (B1681756), can be accomplished by reacting cyanuric chloride with ethylamine (B1201723). wikipedia.orgresearchgate.net The reactivity of the chlorine atoms on the cyanuric chloride molecule decreases with each substitution. This allows for a controlled, stepwise reaction. The first chlorine atom is the most reactive and can be substituted at low temperatures, typically around 0-5°C. nih.govnih.gov The introduction of the first ethylamino group makes the triazine ring more electron-rich, which deactivates the remaining chlorine atoms towards further nucleophilic attack. nih.gov

To achieve the desired disubstituted product, this compound, the reaction is carefully controlled. After the initial monosubstitution, the temperature is raised to facilitate the substitution of the second chlorine atom. nih.gov This second substitution generally occurs at room temperature or slightly above. nih.gov By carefully managing the reaction conditions, particularly the temperature and stoichiometry of the reactants, the formation of the trisubstituted by-product can be minimized. nih.gov The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the hydrogen chloride gas that is evolved during the reaction. researchgate.netnih.gov

For instance, a common laboratory-scale synthesis involves dissolving cyanuric chloride in a suitable solvent and then adding a concentrated aqueous solution of ethylamine while maintaining the temperature below 10°C to control the exothermic reaction. wikipedia.org

Influence of Nucleophile Reactivity, Basicity, and Steric Hindrance on Selectivity

The selectivity of the substitution reaction on cyanuric chloride is governed by several factors, including the reactivity, basicity, and steric hindrance of the incoming nucleophile. nih.govresearchgate.net While this article focuses on the use of ethylamine, a general understanding of these principles is crucial for optimizing the synthesis.

Nucleophile Reactivity: The inherent reactivity of the nucleophile plays a significant role. More reactive nucleophiles will substitute the chlorine atoms more readily. nih.gov

Basicity: The basicity of the nucleophile is also a key factor. A more basic nucleophile can more effectively neutralize the generated HCl, driving the reaction forward. However, very strong bases can also promote side reactions. nih.gov

Steric Hindrance: Steric hindrance from both the nucleophile and the substituents already on the triazine ring can influence the regioselectivity of the substitution. nih.gov As ethyl groups are sequentially added to the triazine ring, the steric bulk increases, which can hinder the approach of subsequent nucleophiles. This effect contributes to the decreasing reactivity of the remaining chlorine atoms. researchgate.net

The interplay of these factors allows for the selective synthesis of di-substituted triazines like this compound by carefully choosing the nucleophile and controlling the reaction conditions.

Catalytic Systems and Reagents in Triazine Functionalization

Various catalytic systems and reagents can be employed to enhance the efficiency and selectivity of triazine functionalization.

Phase-Transfer Catalysts: In some instances, phase-transfer catalysts like 18-crown-6 (B118740) have been used to achieve nearly quantitative yields of both symmetric and non-symmetric substituted triazines in a one-pot procedure. researchgate.net

Bases: The choice of base is critical for neutralizing the evolved HCl. Common bases include sodium carbonate, sodium bicarbonate, sodium hydroxide, and tertiary amines. researchgate.netnih.gov The selection of the base can influence the reaction rate and the formation of by-products.

Palladium Catalysts: For certain transformations involving C-C bond formation on the triazine ring, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are utilized. chemicalbook.com While not directly used in the standard synthesis of this compound from ethylamine, these catalysts are important in the broader context of triazine chemistry for creating more complex derivatives. chemicalbook.com

Alternative and Emerging Synthetic Routes

While nucleophilic substitution of cyanuric chloride remains the dominant synthetic strategy, alternative and more sustainable methods are being explored.

Direct Chlorination Methodologies

An alternative approach to synthesizing the precursor, cyanuric chloride, involves the direct chlorination of cyanuric acid. nih.gov In a typical procedure, cyanuric acid is reacted with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) at elevated temperatures. nih.gov This method provides a route to isotopically labeled cyanuric chloride, which can then be used to synthesize labeled this compound for use as an internal standard in analytical studies. nih.gov

Solvent-Free Mechanochemical Synthesis

In a move towards greener chemistry, solvent-free mechanochemical methods are being developed for the synthesis of triazine derivatives. Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. A study has demonstrated the efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and a catalytic amount of triphenylphosphine (B44618) (PPh3) under solvent-drop grinding conditions. rsc.org This approach offers advantages such as reduced solvent waste and potentially faster reaction times. rsc.org While not yet specifically reported for the direct synthesis of this compound, this methodology holds promise for future environmentally friendly synthetic routes for this and other triazine compounds.

Photocatalytic and Biocatalytic Synthetic Pathways

Currently, dedicated research on the photocatalytic or biocatalytic synthesis of this compound is not widely documented in publicly available literature. These methods represent an emerging field in green chemistry, aiming to reduce reliance on harsh reagents and conditions.

Biocatalysis: Biocatalytic approaches for s-triazine modification often involve enzymes like hydrolases. For instance, a hydrolase from Rhodococcus corallinus has been identified that can dechlorinate related triazine compounds. nih.gov Another study showed that Pseudomonas sp. could utilize a related diamino chlorotriazine as a nitrogen source, transforming it into a new intermediate. nih.gov While these studies demonstrate the potential of microorganisms and their enzymes to act on the triazine ring, a specific biocatalytic route for the direct synthesis of this compound has not been detailed. Such a pathway would theoretically involve an enzymatic reaction, possibly using a genetically engineered organism or isolated enzymes, to catalyze the addition of ethyl groups to the triazine core.

Photocatalysis: Photocatalytic synthesis, which uses light to activate a catalyst and drive a chemical reaction, is a promising green chemistry technique. However, its application for the specific synthesis of this compound is not established. Future research in this area could explore semiconductor photocatalysts to facilitate the C-C bond formation between the triazine ring and ethyl groups under mild conditions.

Optimization of Synthetic Processes

The optimization of synthetic routes for substituted triazines is crucial for industrial applications, focusing on maximizing yield, minimizing byproducts, and ensuring cost-effectiveness. This is primarily achieved through the precise control of reaction conditions and the implementation of robust purification methods.

Control of Reaction Conditions, Temperature, and Solvent Effects

The synthesis of di-substituted chloro-s-triazines typically begins with cyanuric chloride, a versatile and inexpensive starting material. nih.gov The key to synthesizing a specific product like this compound lies in the sequential and controlled substitution of its three chlorine atoms, whose reactivity decreases with each substitution. nih.gov

Reaction Conditions: For the synthesis of analogous di-substituted triazines, specific reaction conditions are paramount. For example, the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) involves reacting cyanuric chloride with phenylboronic acid in the presence of a palladium catalyst. chemicalbook.com The use of an appropriate base, such as potassium carbonate, is necessary to neutralize the HCl generated during the reaction. chemicalbook.com

Temperature: Temperature is a critical parameter for controlling the selectivity and rate of reaction. In the sequential substitution of cyanuric chloride, the first chlorine atom can be replaced at low temperatures (e.g., 0-5°C), while subsequent substitutions require higher temperatures. nih.gov For instance, a synthesis of a diphenyl derivative is conducted under reflux at 80°C to ensure the reaction goes to completion. chemicalbook.com In the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), the reaction mixture is first cooled to 5-10°C during the initial addition of reagents and then heated to reflux to complete the reaction, resulting in a high yield of up to 91%. google.com

Solvent Effects: The choice of solvent is crucial as it affects the solubility of reagents and the reaction pathway. Common solvents for triazine synthesis include acetone, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). chemicalbook.comnih.govgoogle.com THF is frequently used in palladium-catalyzed cross-coupling reactions. chemicalbook.com DMF is employed as the reaction solvent in the synthesis of the dimethoxy analogue, while ensuring the absence of water is important to prevent the formation of unwanted byproducts like tricyanic acid. google.com

The following table summarizes reaction conditions used in the synthesis of analogous di-substituted chloro-triazines, illustrating the principles of optimization.

| Target Compound | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Cyanuric Chloride, Phenylboronic Acid | Tetrakis(triphenylphosphine)palladium, Potassium Carbonate | THF | 80°C (Reflux) | 91% | chemicalbook.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Cyanuric Chloride, Sodium Methoxide | None | DMF | 5-10°C then Reflux | up to 91% | google.com |

| Disubstituted-monochloro triazines | Cyanuric Chloride, Piperidine/Morpholine | Sodium Bicarbonate | Ethanol (B145695) | 0°C then RT | - | nih.gov |

Purification Techniques for Crude Products (e.g., recrystallization, column chromatography)

After synthesis, the crude product contains the desired compound along with unreacted starting materials and byproducts. Effective purification is essential to obtain this compound at the required purity.

Recrystallization: Recrystallization is a widely used and highly effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. For the analogous compound 2-chloro-4,6-dimethoxy-1,3,5-triazine, recrystallization from heptane (B126788) is used to increase the purity to an impressive 99.5%. google.com The choice of solvent is critical; ethanol and ethyl acetate (B1210297) are also common recrystallization solvents for other s-triazine derivatives. nih.gov

Column Chromatography: Column chromatography is another powerful purification method, particularly for separating complex mixtures. In this technique, the crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase. Flash column chromatography, a faster version of the technique, is mentioned for the purification of a 2-chloro-4,6-diphenyl-1,3,5-triazine derivative, yielding the final product with high purity. chemicalbook.com Reversed-phase chromatography is also a viable option, especially for polar or ionizable triazine derivatives that may interact irreversibly with silica. mdpi.combiotage.com Gas chromatography (GC) is also extensively used for the analysis and separation of chlorotriazine compounds. mdpi.comnih.gov

The following table outlines the purification methods used for related triazine compounds.

| Compound | Purification Method | Solvent(s) | Result | Reference |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Recrystallization | Heptane | Purity increased to 99.5% | google.com |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine derivative | Flash Column Chromatography | Not specified | 91% yield of purified product | chemicalbook.com |

| Various s-Triazine Derivatives | Recrystallization | Ethyl Acetate or Ethanol | Desired products obtained | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Chloro 4,6 Diethyl 1,3,5 Triazine

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom on the 1,3,5-triazine (B166579) ring is readily displaced by a wide range of nucleophiles. This reactivity is the cornerstone for the synthesis of a multitude of triazine derivatives with diverse applications. The ease of substitution is influenced by the nature of the nucleophile and the reaction conditions employed.

The substitution of the chlorine atom in 2-chloro-4,6-diethyl-1,3,5-triazine and related chlorotriazines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. clockss.org This process is generally a two-step mechanism involving the formation of a tetrahedral intermediate.

The general mechanism can be outlined as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the triazine ring is restored.

The reactivity of the triazine ring is significantly affected by the substituents already present. Electron-donating groups, such as alkyl groups, can slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted triazine. However, the presence of the chlorine atom, an electron-withdrawing group, activates the ring for substitution.

Substitution by Amines: Primary and secondary amines are effective nucleophiles for displacing the chlorine atom, leading to the formation of amino-1,3,5-triazine derivatives. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Substitution by Alcohols: Alcohols, in the form of their corresponding alkoxides, are also potent nucleophiles that can replace the chlorine atom to yield alkoxy-1,3,5-triazines. The reaction is typically performed under basic conditions to generate the more nucleophilic alkoxide ion.

The general mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. ucsb.edu The SN2 mechanism is a single-step concerted reaction where the nucleophile attacks as the leaving group departs. libretexts.org In contrast, the SN1 mechanism involves a two-step process with the formation of a carbocation intermediate. libretexts.org For heteroaromatic compounds like triazines, the SNAr mechanism is the predominant pathway.

The sequential and controlled substitution of chlorine atoms on a triazine core is a powerful strategy for synthesizing novel derivatives. mdpi.comresearchgate.net Starting with a dichlorinated or trichlorinated triazine, different nucleophiles can be introduced in a stepwise manner by carefully controlling the reaction temperature. mdpi.comnih.gov This allows for the creation of unsymmetrical triazine derivatives with tailored properties.

For instance, reacting a dichloro-substituted triazine first with an alcohol at a low temperature, followed by a reaction with an amine at a higher temperature, can yield a mixed amino-alkoxy-substituted triazine. mdpi.com This stepwise approach takes advantage of the decreasing reactivity of the remaining chlorine atoms after each substitution. mdpi.comresearchgate.net

A variety of novel 1,3,5-triazine derivatives have been synthesized using this methodology, incorporating moieties such as amino acids, peptides, and various heterocyclic compounds. clockss.orgnih.gov These derivatives are often investigated for their potential biological activities. nih.govnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions for the Synthesis of 1,3,5-Triazine Derivatives

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-dichloro-6-methoxy-1,3,5-triazine | HCl*NH-Aib-Ala-OMe | 2-chloro-4-methoxy-6-(NH-Aib-Ala-OMe)-1,3,5-triazine | nih.gov |

| 2-chloro-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine | DABCO | 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine | nih.gov |

| 2,4,6-trichloro-1,3,5-triazine | 2-mercaptobenzoic acid | 2-(carboxyphenylthio)-4,6-dichloro-1,3,5-triazine | clockss.org |

| Cyanuric chloride | Lithium alkoxide | 2,4,6-trialkoxy-1,3,5-triazine | mdpi.com |

| Cyanuric chloride | Amine (2 equivalents) | 2-chloro-4,6-diamino-1,3,5-triazine | mdpi.com |

Hydrolysis Processes and Kinetics

The hydrolysis of this compound is a critical transformation pathway, particularly in environmental contexts. This process involves the replacement of the chlorine atom with a hydroxyl group, leading to the formation of hydroxy-s-triazine derivatives.

The rate of hydrolysis of chlorotriazines is influenced by several factors, including pH, temperature, and the presence of catalysts. Kinetic studies have shown that the hydrolysis of related chlorotriazines, such as 2-anilino-4,6-dichloro-1,3,5-triazines, follows pseudo-first-order kinetics. kent.ac.uk The observed rate constant is dependent on the pH of the solution. kent.ac.uk

Factors that can affect the rate of hydrolysis include:

pH: Hydrolysis can be catalyzed by both acids and bases. The rate is generally slowest at neutral pH and increases under acidic or alkaline conditions.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Substituents on the triazine ring: The electronic nature of other substituents on the triazine ring can influence the rate of hydrolysis. Electron-withdrawing groups can enhance the rate, while electron-donating groups can decrease it.

Under acidic conditions, the hydrolysis of chlorotriazines is catalyzed by protons. The mechanism is believed to involve the protonation of a ring nitrogen atom, which increases the electrophilicity of the carbon atom attached to the chlorine. This facilitates the nucleophilic attack by a water molecule.

The proposed pathway for acid-catalyzed hydrolysis is as follows:

Protonation of the triazine ring: A nitrogen atom in the triazine ring is protonated.

Nucleophilic attack by water: A water molecule attacks the carbon atom bonded to the chlorine.

Deprotonation and elimination: A proton is lost from the attacking water molecule, and the chloride ion is eliminated to yield the hydroxy-triazine product.

The primary product of the hydrolysis of this compound is 2-hydroxy-4,6-diethyl-1,3,5-triazine. This transformation occurs through the replacement of the chlorine atom with a hydroxyl group.

In the case of related chlorotriazines, such as atrazine (B1667683), further degradation can occur, leading to the dealkylation of the side chains. nih.gov This results in the formation of de-ethylated and de-isopropylated metabolites. It is plausible that similar dealkylation pathways could occur for 2-hydroxy-4,6-diethyl-1,3,5-triazine under certain conditions, leading to a series of transformation products. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.

Table 2: Hydrolytic Transformation of this compound

| Reactant | Transformation | Product |

|---|---|---|

| This compound | Hydrolysis | 2-Hydroxy-4,6-diethyl-1,3,5-triazine |

Photodegradation Mechanisms and Pathways

Photodegradation, the breakdown of molecules by light, is a key abiotic process for the transformation of s-triazine herbicides in aquatic and terrestrial environments. researchgate.net This process for this compound can be conceptualized through both direct and indirect photolysis mechanisms.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. researchgate.net For chlorotriazine herbicides, this typically involves the absorption of ultraviolet (UV) radiation, particularly in the environmentally relevant spectrum of sunlight (>290 nm). nih.gov The primary photochemical reaction for compounds like atrazine and simazine (B1681756), and by extension this compound, is the homolytic or heterolytic cleavage of the C-Cl bond. researchgate.net This cleavage is a principal step, leading to the substitution of the chlorine atom with a hydroxyl group, a process known as hydroxylation or dechlorination. nih.govcsbsju.edu This reaction is considered a major pathway in the initial phase of photodegradation. nih.gov

Another significant direct photolysis pathway is N-dealkylation, which involves the removal of one or both of the ethyl side chains from the triazine ring. csbsju.edu Studies on atrazine have shown that the degradation can proceed through the formation of de-ethylated and de-isopropylated metabolites. scielo.br For this compound, this would correspond to the formation of mono-de-ethylated and di-de-ethylated products. The presence of dimerized products has also been detected in the photodegradation of some triazines, suggesting the involvement of radical intermediates. researchgate.net

The rate and extent of photolysis of this compound are significantly influenced by various environmental factors:

pH: The pH of the surrounding medium can affect the degradation rate. For instance, the degradation of atrazine is faster at extreme pH levels. researchgate.net Protonation of the triazine ring at lower pH can facilitate certain degradation reactions. researchgate.net

Humidity and Soil Moisture: In soil environments, moisture content is a critical factor. For atrazine, its degradation is known to be affected by moisture levels. nih.gov

Organic Content: Dissolved organic matter (DOM), such as humic substances found in natural waters, can act as photosensitizers, promoting indirect photolysis. scielo.br This process involves the absorption of light by DOM, which then transfers energy to the triazine molecule or generates reactive oxygen species that attack the herbicide. nih.govrsc.org However, DOM can also slow down direct photolysis by absorbing UV radiation, thereby shielding the herbicide from direct light exposure. nih.govchemrxiv.org

Nitrates: The presence of nitrates in water can accelerate the photodegradation of triazines by promoting the formation of hydroxyl radicals (•OH) upon UV irradiation, which are highly reactive and can oxidize the herbicide. nih.govchemrxiv.org

Soil Granularity: While not extensively detailed for this specific compound, soil composition and particle size can influence degradation by affecting adsorption, which in turn can alter the availability of the compound for photolysis and microbial degradation.

Based on studies of analogous chlorotriazines like atrazine and simazine, the primary photolytic degradates of this compound are expected to be hydroxylated and dealkylated products. researchgate.netcsbsju.edu The main transformation products would likely include:

2-Hydroxy-4,6-diethyl-1,3,5-triazine: Formed through the hydrolysis of the chlorine atom. This is a major and frequently identified metabolite of chlorotriazine herbicides.

2-Chloro-4-amino-6-ethyl-1,3,5-triazine: A mono-de-ethylated product resulting from the cleavage of one ethyl group.

2-Chloro-4,6-diamino-1,3,5-triazine: The di-de-ethylated product.

Hydroxy-de-ethylated metabolites: Such as 2-hydroxy-4-amino-6-ethyl-1,3,5-triazine, which results from both dechlorination and dealkylation.

The following table summarizes the likely photolytic degradates of this compound.

| Parent Compound | Photolytic Degradate | Transformation Pathway |

| This compound | 2-Hydroxy-4,6-diethyl-1,3,5-triazine | Dechlorination / Hydroxylation |

| This compound | 2-Chloro-4-amino-6-ethyl-1,3,5-triazine | Mono-de-ethylation |

| This compound | 2-Chloro-4,6-diamino-1,3,5-triazine | Di-de-ethylation |

| This compound | 2-Hydroxy-4-amino-6-ethyl-1,3,5-triazine | Dechlorination and Mono-de-ethylation |

Other Transformation Reactions (e.g., oxidation, reduction, dealkylation)

Beyond photodegradation, this compound is susceptible to other transformation reactions, which can occur abiotically or be mediated by microorganisms.

Oxidation: In the presence of strong oxidizing agents like hydroxyl radicals (•OH), which can be generated photochemically, the ethyl side chains and the triazine ring can be oxidized. nih.gov This can lead to the formation of more polar and often less toxic compounds. The oxidation of the alkyl side chains is a recognized degradation pathway for s-triazines. csbsju.edu

Reduction: Reductive dechlorination can occur under certain environmental conditions, although it is generally a less common pathway for chlorotriazines compared to hydrolysis.

Dealkylation: N-dealkylation is a major transformation pathway for s-triazine herbicides and can occur through various mechanisms, including photolytic, chemical, and biological processes. nih.govusgs.gov For this compound, this would involve the stepwise removal of the two ethyl groups. Studies on atrazine have shown that dealkylation can be a significant abiotic process facilitated by soil minerals like birnessite. nih.gov Research on simazine has indicated that the de-ethylation reaction can proceed at a significant rate. usgs.gov

The table below outlines the expected products from these other transformation reactions.

| Parent Compound | Transformation Product | Reaction Type |

| This compound | 2-Chloro-4-amino-6-ethyl-1,3,5-triazine | Dealkylation |

| This compound | 2-Chloro-4,6-diamino-1,3,5-triazine | Dealkylation |

| This compound | 2-Hydroxy-4,6-diethyl-1,3,5-triazine | Hydrolysis |

| This compound | Oxidized side-chain products | Oxidation |

Spectroscopic and Structural Characterization of 2 Chloro 4,6 Diethyl 1,3,5 Triazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgnih.govchemicalbook.comchemicalbook.com

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of triazine compounds. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, detailed information about the molecular framework can be obtained.

Proton NMR (¹H NMR) Analysis for Structural Elucidation.rsc.orgchemicalbook.com

Proton NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 2-chloro-4,6-disubstituted-1,3,5-triazines, the ¹H NMR spectrum will be dominated by the signals from the substituent groups.

In the case of 2-chloro-4,6-diethyl-1,3,5-triazine , one would expect to observe a characteristic ethyl group signal. This would consist of a quartet and a triplet, arising from the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The methylene protons, being closer to the electron-withdrawing triazine ring, would appear at a lower field (higher ppm) compared to the methyl protons.

For comparison, the ¹H NMR data for a related compound, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) , shows complex multiplets in the aromatic region, typically between δ 7.4 and 8.7 ppm, corresponding to the phenyl protons. rsc.org Another derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) , exhibits a singlet around δ 4.0 ppm, corresponding to the six equivalent protons of the two methoxy (B1213986) groups. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Derivatives

| Compound | Functional Group | Predicted/Observed Chemical Shift (δ ppm) | Multiplicity |

| This compound | Methylene (-CH2-) | ~2.7-2.9 | Quartet (q) |

| Methyl (-CH3) | ~1.2-1.4 | Triplet (t) | |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Phenyl (-C6H5) | 7.4 - 8.7 | Multiplet (m) |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Methoxy (-OCH3) | ~4.0 | Singlet (s) |

Carbon NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation.rsc.orgnih.govspectrabase.com

Carbon-13 NMR spectroscopy is employed to confirm the carbon framework of the molecule. The carbon atoms in the triazine ring are highly deshielded due to the presence of three electronegative nitrogen atoms and a chlorine atom, and thus resonate at a significantly downfield region.

For This compound , the ¹³C NMR spectrum is expected to show signals for the triazine ring carbons and the ethyl substituent carbons. The carbon atom bonded to chlorine (C-2) will appear at a distinct chemical shift compared to the two equivalent carbons bonded to the ethyl groups (C-4 and C-6). The methylene and methyl carbons of the ethyl groups will also have characteristic chemical shifts.

In comparison, the ¹³C NMR spectrum of 2-chloro-4,6-diphenyl-1,3,5-triazine shows signals for the triazine ring carbons in the range of δ 171-172 ppm and multiple signals for the phenyl carbons between δ 128 and 135 ppm. rsc.org For 2-chloro-4-diethylamino-6-(4-fluorophenoxy)-1,3,5-triazine , the carbon signals of the diethylamino group appear around δ 14 and 43 ppm. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Derivative

| Compound | Carbon Atom | Predicted/Observed Chemical Shift (δ ppm) |

| This compound | C-2 (C-Cl) | ~170-172 |

| C-4, C-6 (C-CH2CH3) | ~173-175 | |

| Methylene (-CH2-) | ~30-35 | |

| Methyl (-CH3) | ~12-15 | |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | C-2, C-4, C-6 | 171.6 |

| Phenyl Carbons | 128.3 - 135.1 |

Mass Spectrometry (MS).rsc.orgnih.govnist.govresearchgate.netthermofisher.commdpi.comshimadzu.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Degradate Identification.researchgate.netthermofisher.commdpi.comshimadzu.com

Gas chromatography-mass spectrometry is a widely used technique for the analysis of triazine herbicides and their degradation products in various matrices. researchgate.netthermofisher.commdpi.com The coupling of a gas chromatograph to a mass spectrometer allows for the separation of complex mixtures and the subsequent identification of the individual components based on their mass spectra.

In the analysis of This compound , GC-MS would be employed to determine its purity and to identify any related impurities or degradation products. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a chlorine atom, an ethyl group, or a molecule of ethylene. The analysis of environmental samples for triazine pesticides often involves GC-MS to detect and quantify these compounds and their metabolites. shimadzu.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination.rsc.orgnih.gov

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the molecular formula of a newly synthesized compound or for identifying unknown substances.

For This compound (C₇H₁₀ClN₅), the calculated exact mass is 200.0652. HRMS would be used to confirm this exact mass, providing unambiguous identification of the compound. For instance, HRMS data has been reported for a derivative, confirming its elemental composition. nih.gov

Table 3: Mass Spectrometry Data for Triazine Derivatives

| Compound | Technique | Molecular Ion (m/z) | Key Fragments (m/z) |

| 2-Chloro-4,6-diamino-1,3,5-triazine | EI-MS | 145 | Not specified |

| 1-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole | FAB-MS | 477.0 [(M+H)⁺] | Not specified |

Infrared (IR) Spectroscopy for Functional Group Identification.rsc.orgnih.govchemicalbook.com

Infrared spectroscopy is a valuable tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

The IR spectrum of This compound is expected to show characteristic absorption bands for the C-N stretching vibrations of the triazine ring, typically in the region of 1550-1400 cm⁻¹. The C-Cl stretching vibration would be observed at a lower frequency, generally in the range of 800-600 cm⁻¹. Additionally, the C-H stretching and bending vibrations of the ethyl groups would be present in the regions of 2970-2850 cm⁻¹ and 1460-1370 cm⁻¹, respectively.

The IR spectra of related compounds such as 2-chloro-4,6-diamino-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine show characteristic bands for the N-H and C-O stretching vibrations, respectively, in addition to the triazine ring vibrations. nih.govchemicalbook.com

Table 4: Characteristic IR Absorption Bands for this compound and Related Derivatives

| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| This compound (Predicted) | C-H (Aliphatic) | 2970-2850 |

| C=N (Triazine Ring) | 1550-1400 | |

| C-Cl | 800-600 | |

| 2-Chloro-4,6-diamino-1,3,5-triazine | N-H | ~3300-3100 |

| C=N (Triazine Ring) | ~1640, 1550 | |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C-O | ~1250, 1050 |

X-ray Crystallography and Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. For this compound, also known as simazine (B1681756), this has been achieved through advanced diffraction and spectroscopic methods.

In its pure form, simazine exists as a colorless to white crystalline solid. researchgate.netwikipedia.org The determination of its crystal structure was successfully accomplished using synchrotron diffraction measurements, which were necessary to handle the specific crystalline nature of the compound. researchgate.net Analysis of the crystal structure of simazine revealed the presence of infinite molecular ribbons, a key feature of its solid-state architecture. researchgate.net While detailed crystallographic parameters are highly specific, the successful elucidation of its structure confirms its ordered crystalline nature. For comparison, related triazine derivatives like 2-chloro-4,6-diamino-1,3,5-triazine have also been characterized by X-ray crystallography, providing a broader understanding of the structural chemistry of this class of compounds. researchgate.net

Beyond diffraction methods, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the compound in its solid form. Specifically, solid-state 15N-NMR has been used to study isotopically labeled simazine. researchgate.net This technique provides valuable information about the local chemical environment of the nitrogen atoms within the triazine ring and the ethylamino side chains, offering insights into intermolecular interactions and the compound's behavior in complex solid matrices like soil. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

A comprehensive characterization of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For an isotopically labeled variant, ¹³C₃-simazine, ¹H-NMR spectroscopy has provided distinct signals corresponding to its ethyl groups. nih.gov

Interactive Data Table: ¹H-NMR Spectral Data for ¹³C₃-Simazine

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment | Solvent | Reference |

|---|---|---|---|---|---|

| 1.03–1.11 | multiplet | 6H | -CH₃ | CDCl₃ | nih.gov |

Mass Spectrometry (MS) is critical for determining the molecular weight and fragmentation pathways of a compound. Simazine has been extensively analyzed using various mass spectrometry techniques, including gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRESIMS). nih.govresearchgate.net The electron ionization mass spectrum of simazine is characterized by a molecular ion peak and several key fragment ions that arise from the loss of substituents from the triazine ring. researchgate.netnist.gov Advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are routinely used for the sensitive and selective determination of simazine in various samples. nih.govresearchgate.net

Interactive Data Table: Mass Spectrometry Data for Simazine

| m/z (mass-to-charge ratio) | Ion Type | Technique | Reference |

|---|---|---|---|

| 201 | [M]⁺ | GC-MS (SIM mode) | researchgate.net |

Further fragmentation analysis via MS2 reveals more detailed structural information.

Interactive Data Table: MS2 Fragmentation Data for Simazine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Tentative Formula of Fragment | Technique | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 96.0557 | C₄H₈N₃⁺ | LC-ESI-ITFT | massbank.eu |

| [M+H]⁺ | 90.0106 | C₃H₅ClN⁺ | LC-ESI-ITFT | massbank.eu |

| [M+H]⁺ | 71.0604 | C₃H₇N₂⁺ | LC-ESI-ITFT | massbank.eu |

Infrared (IR) Spectroscopy provides information on the functional groups present in a molecule. The IR spectrum of simazine has been reported and is available in spectral databases. nist.govchemicalbook.comwho.int This technique helps confirm the presence of the triazine ring, C-Cl bond, and the N-H and C-H bonds of the ethylamino groups. The characterization of ¹³C₃-simazine also involved Fourier-transform infrared (FT-IR) spectroscopy. nih.gov

Computational and Theoretical Investigations of 2 Chloro 4,6 Diethyl 1,3,5 Triazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and properties of s-triazine derivatives. These computational methods allow for the accurate prediction of various molecular characteristics, providing insights that complement experimental findings.

Optimized Geometries and Vibrational Frequencies

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For s-triazine herbicides like atrazine (B1667683), DFT methods have been employed to understand their structural parameters.

Vibrational frequencies, which correspond to the stretching, bending, and torsional motions of atoms within a molecule, can also be calculated using DFT. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The comparison between calculated and experimental vibrational spectra helps in the precise assignment of vibrational modes. For instance, studies on s-triazine derivatives often involve scaling the calculated harmonic vibrational frequencies to better match experimental data, accounting for anharmonicity and other factors. mdpi.comscirp.org

Table 1: Representative Calculated Vibrational Frequencies for s-Triazine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretching | 3300-3500 |

| C-H Stretching | 2900-3100 |

| C=N Stretching (ring) | 1400-1600 |

| C-N Stretching | 1200-1400 |

| Ring Vibrations | 800-1200 |

| C-Cl Stretching | 600-800 |

Note: This table presents typical frequency ranges for s-triazine derivatives and is not specific to 2-Chloro-4,6-diethyl-1,3,5-triazine. Actual values can vary based on the specific molecule and computational method.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. youtube.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For s-triazine derivatives like atrazine, DFT calculations have been used to determine these electronic properties. researchgate.net Such studies indicate that the reactivity and interaction of these molecules with their surroundings are influenced by their frontier orbitals. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding electrostatic interactions, identifying reactive sites, and predicting how the molecule will interact with other species.

Table 2: Representative Frontier Molecular Orbital Energies for an s-Triazine Derivative (Atrazine)

| Parameter | Energy (eV) |

| HOMO | -6.908 |

| LUMO | -0.000 |

| Energy Gap (ΔE) | 6.908 |

Data derived from a DFT study on atrazine. researchgate.net The specific values for this compound would require dedicated calculations.

Modeling of Reaction Pathways and Energy Barriers (e.g., hydrolysis)

DFT calculations are also employed to model chemical reactions, such as the hydrolysis of s-triazine herbicides. By mapping the potential energy surface of the reaction, researchers can identify transition states and calculate the energy barriers associated with different reaction pathways. This provides a mechanistic understanding of how these compounds degrade in the environment.

For atrazine, it is known that hydrolysis is a key degradation pathway. nih.govnih.gov Computational modeling can elucidate the role of catalysts, such as protons or mineral surfaces, in facilitating this process by lowering the activation energy. nih.gov For instance, studies have shown that the presence of substances like humic acid can catalyze the hydrolysis of atrazine. nih.gov

Quantum Chemistry and Molecular Dynamics Simulations

While quantum chemistry methods like DFT provide detailed electronic structure information for a single molecule, molecular dynamics (MD) simulations offer insights into the behavior of molecules over time, particularly in a condensed phase like water. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields derived from quantum mechanical calculations or experimental data.

For s-triazine herbicides, MD simulations are valuable for studying their interactions with the solvent and other environmental components. For example, MD simulations have been used to predict the partitioning of compounds like simazine (B1681756) at the water-air interface. acs.org Such simulations can also be employed to investigate the desorption of these herbicides from soil particles, providing a dynamic picture of their environmental fate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Physicochemical and Reactivity Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activity. For s-triazine herbicides, QSAR models are developed to predict properties such as solubility, sorption behavior, and toxicity based on molecular descriptors. mdpi.com

These descriptors, which can be calculated using computational methods, quantify various aspects of a molecule's structure, including its size, shape, and electronic properties. mdpi.comsemanticscholar.org QSAR studies on s-triazines have highlighted the importance of factors like hydrophobicity and electronic parameters in determining their environmental behavior and biological effects. mdpi.com Such models are valuable tools for risk assessment and for designing new compounds with desired properties. mdpi.com

Environmental Distribution and Transformation Pathways of 2 Chloro 4,6 Diethyl 1,3,5 Triazine

Environmental Occurrence and Distribution in Various Media

Due to its use in agriculture, 2-Chloro-4,6-diethyl-1,3,5-triazine is frequently detected in different environmental media.

Surface Water: Simazine (B1681756) has been found in surface waters across the United States and the United Kingdom. nih.gov In a study of the Taizi River in China, concentrations in surface water ranged from 35 to 1150 ng/L, with a mean value of 240.26 ng/L. daneshyari.com The maximum concentration measured in a UK estuary was 0.39 µg/L. coastalwiki.org

Drinking Water: The presence of simazine in groundwater, a source of drinking water, has been reported in several countries, including the Netherlands, Denmark, Germany, Italy, and the United States. nih.govwho.int In the U.S., typical levels of 1–2 µ g/litre have been reported in groundwater. who.int A survey in Italy found herbicides, including simazine, in water intended for human consumption. who.int

Soil: Following application, simazine residues are found in the soil. orst.edu An application rate of 1500 g per hectare can result in approximately 4 mg of simazine per kg in the top 1 cm of soil. nih.gov

Atmosphere and Precipitation: Although not highly volatile, simazine residues have been detected in the atmosphere, which correlates with its application periods. nih.gov It has also been found in precipitation at low concentrations in locations such as Pennsylvania (U.S.), Greece, and Paris (France). nih.gov In one instance, a concentration of 0.680 µg/L was recorded in rain. nih.gov

Transport and Distribution Mechanisms in Aquatic and Terrestrial Systems

The movement and distribution of this compound in the environment are governed by several factors.

In aquatic systems , simazine is not expected to strongly adsorb to sediment or suspended particulate matter. epa.gov Its dissipation in pond and lake water is variable, with reported half-lives ranging from 50 to 700 days, influenced by factors like the extent of algae and weed infestation. epa.gov

In terrestrial systems , simazine's mobility in soil can range from slight to high, depending on the soil type. epa.gov It has the potential to leach in clay and sandy soils. nih.gov The presence of organic matter in soil contributes to its retention. nih.gov Agricultural practices also play a role; for instance, tilled fields can reduce simazine runoff compared to untilled fields, but tilling may also facilitate its movement into groundwater. nih.gov The use of cover crops on untilled land can significantly decrease simazine runoff. nih.gov

Persistence and Environmental Half-Life Studies

The persistence of this compound in the environment is a key factor in its potential for long-term impact.

The half-life of simazine in soil is variable, with reported values ranging from less than one month to over 149 days. orst.eduepa.gov Some studies have reported soil half-lives between 46 and 174 days. who.int In one study, the half-life in soil was reported to be 60 days on average. orst.edu Another source indicates a half-life of 90 days in laboratory studies. coastalwiki.org Under certain conditions, its residues can persist in soil for up to a year after application. orst.edu In aquatic environments, the half-life can be even longer, with dissipation in pond and lake water showing half-lives from 50 to 700 days. epa.gov The average half-life in ponds where it has been applied is reported to be 30 days. orst.edu

Table 1: Reported Half-Life of this compound in Different Media

Sorption and Desorption Behavior in Soil under Varying Conditions

The interaction of this compound with soil particles, known as sorption and desorption, significantly influences its mobility and bioavailability.

Simazine's adsorption to soil has been observed to increase with higher titratable acidity, organic matter content, and, to a lesser extent, clay content. epa.gov It does not sorb appreciably to minerals but can adsorb to clay particles. nih.govcoastalwiki.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of the tendency of a chemical to be adsorbed by soil or sediment, has been measured at 135, indicating slight to high mobility depending on other factors. epa.gov

Research has shown that soil with a higher organic matter content exhibits a greater adsorption capacity for simazine. nih.gov For example, a loam soil with 8.5% organic matter had a higher adsorption capacity than a clay-loam soil with 3.5% organic matter. nih.gov The adsorption process in these soils was found to be exothermic. nih.gov Furthermore, simazine sorption to soil has been shown to increase with aging. nih.gov

Desorption, the release of the adsorbed compound, is also a critical process. Studies have indicated that the amount of simazine desorbed from soil is much lower than the amount adsorbed. mdpi.com

Table 2: Simazine Adsorption in Different Soil Types

Identification and Fate of Major Environmental Transformation Products

This compound can be transformed in the environment through various processes, leading to the formation of different products.

The primary means of simazine dissipation is microbial degradation, although this process is relatively slow. nih.gov Some bacteria and fungi are capable of using simazine as a source of carbon and nitrogen. nih.gov Hydrolysis can also contribute to its degradation, especially in low pH soils. orst.edu Photolysis, or breakdown by light, is another degradation pathway. nih.gov

The major transformation products of simazine result from dealkylation and hydroxylation. Successive N-dealkylation leads to the formation of 2-chloro-4-ethylamino-6-amino-s-triazine (desethyl simazine) and 2-chloro-4,6-diamino-s-triazine (didealkylsimazine). nih.gov In fact, 2-chloro-4-ethylamino-6-amino-s-triazine has been identified in lake water, though it was found to be no more persistent than the parent compound. who.int Hydrolysis of the chlorine group results in the formation of hydroxysimazine . who.int Further degradation can lead to the formation of ammeline and ultimately cyanuric acid . researchgate.net

Table 3: Major Environmental Transformation Products of this compound

Analytical Methodologies for Detection and Quantification of 2 Chloro 4,6 Diethyl 1,3,5 Triazine

Chromatographic Techniques

Chromatographic methods are central to the analysis of 2-Chloro-4,6-diethyl-1,3,5-triazine, offering high separation efficiency and sensitivity.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas chromatography (GC) and liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), are widely used for the determination of triazine herbicides. researchgate.netresearchgate.net GC is suitable for volatile and thermally stable compounds, while LC is preferred for less volatile and thermally labile compounds.

In GC analysis of triazines, a thermionic bead detector in nitrogen mode has been proven effective. epa.gov For HPLC, a common approach involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. mdpi.com The choice between GC and LC often depends on the specific triazine compound and the sample matrix.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

To enhance selectivity and sensitivity, GC and LC are often coupled with mass spectrometry (MS), creating powerful hyphenated techniques like GC-MS and LC-MS. researchgate.netresearchgate.netthermofisher.com

GC-MS combines the separation power of GC with the identification capabilities of MS. thermofisher.comnih.gov This technique allows for the baseline separation of various triazine compounds and their degradation products. nih.gov Ion trap mass spectrometers can be operated in a segmented mode for precise control of ion groups, leading to improved ion statistics and ratios. thermofisher.com

LC-MS, and its more advanced version, tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific methods for analyzing triazines in various samples, including drinking water and food products. cit.ienih.gov These methods can detect triazines at very low concentrations, often at the parts-per-trillion (ppt) level. thermofisher.com The use of online sample preconcentration can further enhance detection limits. thermofisher.com

Here is an example of a typical setup for LC-MS/MS analysis of triazines:

| Parameter | Condition |

| HPLC System | Thermo Scientific Accela HPLC |

| Mass Spectrometer | Thermo Scientific TSQ Quantum Access |

| Column | Thermo Scientific Hypersil GOLD 100 x 2.1 mm, 3 µm |

| Mobile Phase A | 5 mM Ammonium (B1175870) Acetate (B1210297) |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µL/min |

| Data from Thermo Fisher Scientific Application Note. thermofisher.com |

Spectrophotometric and Spectroscopic Detection Methods

While chromatographic techniques are dominant, spectrophotometric and spectroscopic methods can also be employed for the detection of triazines. A spectrofluorimetric method has been developed for the determination of some triazine herbicides, which involves a reaction with ammoniacal 2-cyanoacetamide. nih.gov The resulting product's fluorescence is measured at a specific excitation and emission wavelength. nih.gov

Immunoassays and Biosensors for Trace Analysis

Immunoassays and biosensors offer alternative approaches for the rapid and sensitive detection of triazine herbicides, particularly for screening purposes.

Enzyme-linked immunosorbent assays (ELISAs) are a type of immunoassay that can be developed for the detection of triazines. acs.org These assays utilize the specific binding between an antibody and the target analyte. Sandwich immunoassays, using both polyclonal and monoclonal antibodies, have been developed for determining triazines bound to soil humic acids. nih.gov

Biosensors, which integrate a biological recognition element with a physicochemical transducer, provide another avenue for trace analysis. scispace.com Amperometric biosensors based on the inhibition of Photosystem II (PSII) by triazine herbicides have been constructed. scispace.comnih.govresearchgate.net These biosensors measure the change in the rate of photoreduction of an artificial electron acceptor, which is affected by the presence of herbicides. scispace.comnih.govresearchgate.net Electrochemical biosensors, including enzymatic biosensors, immunosensors, and aptasensors, have also been reviewed for atrazine (B1667683) detection. razi.ac.irrazi.ac.ir

| Biosensor Type | Principle | Limit of Detection (for some triazines) |

| Photosystem II (PSII) based | Inhibition of electron transport activity | ~10⁻⁹ M |

| Data from various studies on triazine biosensors. scispace.comnih.govresearchgate.net |

Sample Preparation and Extraction Techniques from Environmental Matrices

Effective sample preparation is a critical step to isolate and concentrate this compound and other triazines from complex environmental matrices like water and soil before analysis.

Common extraction techniques for water samples include solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME). nih.govnih.gov SPE often utilizes C18 cartridges to pre-concentrate the analytes from a large volume of water. nih.gov DLLME is a rapid and environmentally friendly method that uses a small amount of extraction and disperser solvents. nih.gov

For soil samples, methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (USAE) are employed. researchgate.netresearchgate.net MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net USAE utilizes ultrasonic waves to enhance the extraction efficiency. researchgate.net Following extraction, a clean-up step, such as dispersive solid-phase extraction (d-SPE), is often necessary to remove interfering substances. nih.gov

Here is a summary of common extraction methods for triazines:

| Matrix | Extraction Method | Key Features |

| Water | Solid-Phase Extraction (SPE) | Pre-concentration of analytes |

| Water | Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid, low solvent consumption |

| Soil | Microwave-Assisted Extraction (MAE) | Fast extraction time |

| Soil | Ultrasound-Assisted Extraction (USAE) | Enhanced extraction efficiency |

| Data compiled from various analytical chemistry publications. researchgate.netnih.govnih.govnih.govresearchgate.net |

Chemical Applications and Derivatization of 2 Chloro 4,6 Diethyl 1,3,5 Triazine Excluding Prohibited Categories

Role as a Chemical Intermediate in Complex Organic Synthesis

2-Chloro-4,6-disubstituted-1,3,5-triazines are significant intermediates in the synthesis of more complex molecules. The chlorine atom on the triazine ring is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. This reactivity is harnessed to build elaborate molecular architectures.

For instance, derivatives of 2-chloro-1,3,5-triazine (B1239457) are used to synthesize novel bipolar host materials for applications in electronic devices. In a typical synthetic sequence, the chlorine atom can be displaced by a nucleophile, such as a carbazole (B46965) derivative, to form a new carbon-nitrogen bond. This reaction is often carried out in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). chemicalbook.com

The stepwise substitution of chlorine atoms on a triazine core, often starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the controlled construction of unsymmetrical triazine derivatives. researchgate.net By carefully managing reaction conditions, such as temperature, different nucleophiles can be introduced sequentially, leading to a diverse range of substituted triazines. researchgate.netresearchgate.net This methodical approach is fundamental to creating complex organic molecules with specific functionalities.

Application as a Coupling Reagent in Amide and Ester Synthesis

Triazine-based compounds have emerged as effective coupling reagents for the formation of amide and ester bonds, crucial reactions in organic chemistry. 2-Chloro-4,6-dialkoxy-1,3,5-triazines, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), are particularly noteworthy in this regard. researchgate.netnih.govgoogle.com

CDMT activates carboxylic acids to facilitate the formation of amides and esters. nih.govtandfonline.com The process involves the reaction of the carboxylic acid with CDMT in the presence of a base, like N-methylmorpholine (NMM), to form a highly reactive triazinyl active ester. tandfonline.comnih.gov This intermediate then readily reacts with an amine or an alcohol to yield the corresponding amide or ester. nih.gov This method is valued for its high efficiency and the ability to preserve the stereochemical integrity of the reactants, which is especially important in peptide synthesis. google.com

The CDMT/NMM system has been demonstrated to be effective for the synthesis of amides, and the related quaternary ammonium (B1175870) salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), also serves as a potent dehydro-condensation agent. nih.gov Research has shown that these triazine-based coupling systems can be utilized in various solvents and offer a reliable method for amide bond formation. nih.gov

Table 1: Amide Synthesis using CDMT/NMM System

| Carboxylic Acid | Amine | Solvent | Yield (%) |

|---|---|---|---|

| Benzoic acid | Phenylethylamine | Dichloromethane | 95 |

| Benzoic acid | Phenylethylamine | Acetonitrile (B52724) | 98 |

| Benzoic acid | Phenylethylamine | Tetrahydrofuran (B95107) | 96 |

Data sourced from a study on dehydro-condensation reactions. nih.gov

Precursor for the Synthesis of Novel Triazine Derivatives

The foundational reactivity of 2-chloro-4,6-diethyl-1,3,5-triazine and its analogs makes them ideal starting materials for generating a vast library of novel triazine derivatives. The chlorine atom serves as a leaving group that can be substituted by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines often begins with cyanuric chloride, where the three chlorine atoms can be replaced in a stepwise manner. nih.govresearchgate.net This controlled substitution allows for the creation of both symmetrical and non-symmetrical triazines with diverse functionalities. researchgate.net For example, reacting cyanuric chloride with two equivalents of an amine at a controlled temperature can yield a 2-chloro-4,6-diamino-1,3,5-triazine. nih.gov The remaining chlorine atom can then be substituted by a different nucleophile to produce a non-symmetrically substituted triazine. nih.gov This synthetic flexibility is a key reason for the widespread use of chloro-s-triazines as precursors. researchgate.net

Applications in Material Science and Supramolecular Chemistry

The unique structural and electronic properties of the 1,3,5-triazine (B166579) core have led to its incorporation into various advanced materials and supramolecular assemblies.

Formation of Chiral Stationary Phases and Optically Active Compounds

Triazine derivatives have been utilized in the development of chiral materials for enantioseparation. nih.gov Chiral derivatives of 1,3,5-triazine can be synthesized and used as chiral solvating agents or as components of chiral stationary phases (CSPs) for chromatography. nih.gov The rigid triazine scaffold, when appropriately functionalized with chiral substituents, can create a chiral environment that allows for the differential interaction with enantiomers, enabling their separation. For example, dichloro-s-triazines have been employed in enantio-separation applications due to their ease of derivatization. researchgate.net

Development of Luminescent Materials and Optical Switches

The 1,3,5-triazine unit is a key component in the design of luminescent materials and optical switches. nih.gov The electron-deficient nature of the triazine ring, when combined with electron-donating groups, can lead to molecules with interesting photophysical properties, such as fluorescence. By carefully designing the substituents on the triazine core, it is possible to tune the emission wavelengths and create materials for applications in lighting and displays. chemicalbook.com Furthermore, the ability to create organized molecular assemblies with triazines opens up possibilities for developing materials that can switch their optical properties in response to external stimuli. nih.gov

Construction of Supramolecular Structures and Self-Assemblies

The 1,3,5-triazine ring is an excellent building block for creating ordered supramolecular structures through non-covalent interactions. core.ac.uk The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, facilitating the formation of well-defined aggregates. nih.gov This self-assembly property is exploited in the construction of dendrimers, liquid crystals, and other complex molecular architectures. researchgate.netnih.gov The ability to form organized structures through hydrogen bonding is a key feature of triazine chemistry that is leveraged in host-guest chemistry and the development of functional materials. nih.govcore.ac.uk

Design and Synthesis of Functionalized Triazine Scaffolds for Research Purposes

The 1,3,5-triazine ring system, particularly when functionalized, serves as a versatile scaffold in the design and synthesis of molecules for a wide range of research applications. The compound this compound is a derivative of the more fundamental building block, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring allows for sequential and controlled nucleophilic substitution, making it an ideal starting material for creating diverse molecular architectures. researchgate.netnih.gov

The synthetic utility of chlorinated 1,3,5-triazines stems from the ability to replace the chlorine atoms with various nucleophiles. researchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise approach to introduce different functional groups onto the triazine core. nih.gov This controlled reactivity is crucial for the synthesis of unsymmetrical, highly functionalized triazine derivatives.

Synthesis of Functionalized Scaffolds

The synthesis of functionalized triazine scaffolds generally begins with a chlorinated precursor, such as cyanuric chloride. The chlorine atoms can be substituted by a variety of nucleophiles, including amines, alcohols, and thiols. The reaction conditions, particularly temperature, can be controlled to achieve selective substitution. For instance, the first substitution can often be carried out at low temperatures (e.g., 0 °C), while subsequent substitutions may require higher temperatures. researchgate.net

The introduction of different substituents onto the triazine ring can be achieved in a stepwise manner, leading to the formation of di- and tri-substituted triazines with diverse functionalities. nih.gov For example, reacting cyanuric chloride first with an alkoxide and then with an amine can yield 2-chloro-4-alkoxy-6-amino-1,3,5-triazines. nih.gov

A general scheme for the derivatization of a chloro-diethyl-triazine would involve the nucleophilic displacement of the remaining chlorine atom. This allows for the introduction of a third, distinct functional group, further expanding the molecular diversity of the resulting triazine scaffold.

| Reagent | Product | Application of Product Scaffold |

| Various Amines | 2-Amino-4,6-diethyl-1,3,5-triazine derivatives | Precursors for biologically active compounds |

| Hydrazine Hydrate | 2-Hydrazino-4,6-diethyl-1,3,5-triazine | Intermediate for synthesis of hydrazone derivatives |

| Various Alcohols/Phenols | 2-Alkoxy/Aryloxy-4,6-diethyl-1,3,5-triazine derivatives | Materials science, liquid crystals |

| Carbazole | 9-(4,6-diethyl-1,3,5-triazin-2-yl)-9H-carbazole | Organic electronics, OLEDs |

Table 1: Examples of Nucleophilic Substitution Reactions on a Chlorinated Diethyl-Triazine Core

Research Applications of Functionalized Triazine Scaffolds

Functionalized 1,3,5-triazine scaffolds are of significant interest in various fields of chemical research.

Organic Electronics: Triazine derivatives, particularly those incorporating carbazole moieties, have been investigated for their potential in organic light-emitting diodes (OLEDs). mdpi.com The triazine core can act as an electron-accepting unit, and by attaching suitable electron-donating groups, bipolar host materials for phosphorescent OLEDs can be synthesized. chemicalbook.com

Supramolecular Chemistry: The rigid and planar structure of the triazine ring, combined with the ability to introduce multiple hydrogen bonding sites, makes it a valuable component in the design of supramolecular assemblies. researchgate.net These can include the formation of molecular capsules and other complex architectures.

Combinatorial Chemistry: The stepwise functionalization of the triazine core is well-suited for combinatorial synthesis approaches, allowing for the rapid generation of libraries of compounds for screening in various research applications. nih.gov

The synthesis of a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines has been reported for applications in crystal engineering. researchgate.net The study of these molecules revealed restricted rotation about the amino-triazine bond, highlighting the structural dynamics that can be engineered into these scaffolds. researchgate.net

| Scaffold Type | Research Area | Key Features |

| Carbazole-Triazine Hybrids | Organic Electronics | Blue fluorescence, potential for electroluminescent materials. mdpi.com |

| Pyrazolylamino-Triazines | Crystal Engineering | Formation of isomers, restricted rotation, hydrogen bonding. researchgate.net |

| Dendrimeric Triazines | Materials Science | Hyperbranched structures. researchgate.net |

Table 2: Research Applications of Specific Functionalized Triazine Scaffolds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.